molecular formula C28H39ClO7 B600788 1,2-Dihydro-beclomethasone dipropionate CAS No. 114371-33-4

1,2-Dihydro-beclomethasone dipropionate

Cat. No. B600788
M. Wt: 523.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-beclomethasone dipropionate is a derivative of beclomethasone dipropionate . It is known for its strong local vasoconstrictive action, which is stronger than hydrocortisone. It also has a local anti-inflammatory effect that is five times stronger than fluorohydrocortisone and deflazacort .


Synthesis Analysis

The synthesis of beclomethasone dipropionate, which is structurally similar to 1,2-Dihydro-beclomethasone dipropionate, has been reported in the literature . The synthesis involves the use of readily available steroidal intermediates and has been scaled up to gram and kilogram levels with a yield of 82% .


Molecular Structure Analysis

The molecular formula of 1,2-Dihydro-beclomethasone dipropionate is C28H39ClO7 . The average mass is 523.058 Da and the monoisotopic mass is 522.238403 Da .

Scientific Research Applications

  • Differential Potency on Human T-lymphocyte Cytokine Production and Osteoblast Activity Beclomethasone dipropionate (BDP) is utilized in asthma treatment. It's metabolized to 17‐beclomethasone monopropionate, which shows a higher affinity for corticosteroid receptors than the parent compound. Research has explored BDP's differential potency in human peripheral blood mononuclear cells and osteoblasts, highlighting its impact on cytokine production and osteoblast activity compared to dexamethasone (Seeto et al., 2000).

  • Pharmacological Studies and Therapeutic Trials BDP has been studied for its pharmacological properties, particularly in asthma. It is absorbed well orally but exhibits low systemic activity due to metabolic inactivation in the liver. Therapeutic trials have demonstrated BDP's efficacy in reducing asthma symptoms, with limited suppression of plasma cortisol at typical doses, indicating minimal adverse systemic effects (Brogden et al., 2012).

  • Formulation and Crystallography The formulation of BDP for inhalation therapy, particularly with HFA-134a, has been a significant research area. Studies in crystallography have focused on BDP's crystalline structure, grown in mixtures like HFA-134a and ethanol. These studies aid in understanding BDP's physicochemical properties, which are crucial for its efficacy and stability in inhalation therapy (Harris et al., 2003).

  • Use in Gastrointestinal Disorders BDP has shown promise in treating gastrointestinal disorders like ulcerative colitis. Its gut-selective mechanism of action potentially reduces systemic corticosteroid concentrations, thus improving the safety profile compared to other conventional corticosteroids (Rizzello et al., 2018).

  • Effect on Adrenal Function Research has also investigated BDP's effect on the Hypothulamo-Pituitary-Adrenal axis, especially when administered intranasally and inhaled. These studies are crucial in understanding BDP's systemic impact and its safety profile in different administration routes (Harris et al., 1974).

Safety And Hazards

Beclomethasone dipropionate may cause an allergic skin reaction, damage fertility or the unborn child, cause damage to organs through prolonged or repeated exposure, and cause long-lasting harmful effects to aquatic life .

Future Directions

Research suggests that beclomethasone dipropionate could be an effective treatment for immune checkpoint inhibitor-induced colitis . This indicates potential new applications for 1,2-Dihydro-beclomethasone dipropionate and related compounds in the future.

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQYWVYNTDYWTI-XYWKZLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728245
Record name (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro-beclomethasone dipropionate

CAS RN

114371-33-4
Record name 1,2-Dihydro-beclomethasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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